molecular formula C18H29NO7 B4042256 N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate

N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate

Cat. No.: B4042256
M. Wt: 371.4 g/mol
InChI Key: VBFYAHIROAVOLU-UHFFFAOYSA-N
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Description

N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate is a useful research compound. Its molecular formula is C18H29NO7 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.19440226 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Excretion Studies

One area of research application involves studying the excretion patterns of structurally related compounds. For instance, the excretion of MBDB and its metabolite BDB in urine, saliva, and sweat has been studied following oral administration, utilizing gas chromatography-mass spectrometry (GC-MS). This type of research provides insights into the metabolism and pharmacokinetics of novel compounds (Kintz, 1997).

Environmental Remediation

Research has also been conducted on the complete oxidation of contaminants in water using photoassisted Fenton reactions, which might parallel the study of N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate in environmental contexts. This demonstrates the compound's potential application in environmental chemistry and remediation (Pignatello & Sun, 1995).

Synthesis and Chemical Reactions

The compound's relevance is further underscored by research into the synthesis and reactions of related chemicals. Studies have detailed the synthesis of highly functionalized tetrahydropyridines and other derivatives through [4 + 2] annulation processes, which could inform synthetic routes and reactions of this compound (Zhu, Lan, & Kwon, 2003).

Material Science

In material science, the synthesis of new compounds and the exploration of their properties are of great interest. Research into the synthesis and characterization of new polymers and resins derived from renewable resources exemplifies the compound's potential application in developing new materials with specific properties (Harvey et al., 2014).

Antimicrobial Research

Lastly, the study of thiazoles and their derivatives, including their synthesis and evaluation for antimicrobial activities, highlights the potential medical and pharmacological applications of this compound. This includes its possible use in developing new antimicrobial agents (Wardkhan et al., 2008).

Properties

IUPAC Name

N-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3.C2H2O4/c1-5-14(3)17-8-9-19-10-11-20-15-7-6-13(2)12-16(15)18-4;3-1(4)2(5)6/h6-7,12,14,17H,5,8-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFYAHIROAVOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=C(C=C(C=C1)C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
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N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
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N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
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N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
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N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 6
N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.